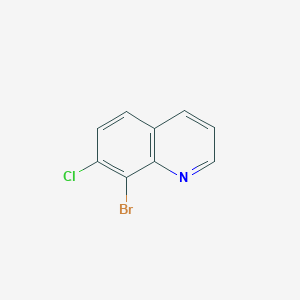

8-Bromo-7-chloroquinoline

Description

BenchChem offers high-quality 8-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMJVWVSQGFCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Bromo-7-chloroquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 8-Bromo-7-chloroquinoline

Abstract

8-Bromo-7-chloroquinoline is a di-halogenated heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the quinoline scaffold, which is a cornerstone in medicinal chemistry, this molecule presents a unique and versatile platform for synthetic diversification. The distinct electronic environments and reactivity of the bromine and chlorine substituents at the C8 and C7 positions, respectively, offer opportunities for selective functionalization. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Bromo-7-chloroquinoline, outlines plausible synthetic strategies and purification protocols, explores its chemical reactivity and derivatization potential, and discusses its applications in research and development, particularly in drug discovery. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in the synthesis of novel functional molecules.

Physicochemical and Structural Properties

8-Bromo-7-chloroquinoline is a solid organic compound whose core structure consists of a benzene ring fused to a pyridine ring. The strategic placement of a bromine atom at position 8 and a chlorine atom at position 7 makes it a valuable intermediate for creating diverse chemical libraries. While extensive experimental data for this specific isomer is not broadly published, its fundamental properties can be summarized based on available data and computational predictions.

| Property | Value / Description | Source |

| IUPAC Name | 8-bromo-7-chloroquinoline | [1] |

| CAS Number | 1447606-16-7 | [2] |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | - |

| Monoisotopic Mass | 240.9294 Da | [1] |

| Predicted XlogP | 3.5 | [1] |

| Physical Form | Solid (predicted) | - |

| Storage | Store in a cool, dry place, under an inert atmosphere. | [2] |

Spectral Characteristics

Mass Spectrometry

The mass spectrum of 8-Bromo-7-chloroquinoline is expected to show a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a characteristic cluster of peaks for the molecular ion (M):

-

M peak: Corresponding to [C₉H₅⁷⁹Br³⁵ClN]⁺

-

M+2 peak: A combination of [C₉H₅⁸¹Br³⁵ClN]⁺ and [C₉H₅⁷⁹Br³⁷ClN]⁺

-

M+4 peak: Corresponding to [C₉H₅⁸¹Br³⁷ClN]⁺

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated and are presented below.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.93668 | 137.7 |

| [M+Na]⁺ | 263.91862 | 152.4 |

| [M-H]⁻ | 239.92212 | 144.0 |

| [M]⁺ | 240.92885 | 158.3 |

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to display five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring system will exhibit complex splitting patterns (doublets, doublets of doublets) due to ³J (ortho) and ⁴J (meta) couplings. The absence of protons at positions 7 and 8 will simplify the spectrum compared to unsubstituted quinoline.

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry. The carbons directly attached to the halogens (C7 and C8) will have their chemical shifts influenced by the electronegativity of Cl and Br.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching (above 3000 cm⁻¹)

-

C=C and C=N stretching of the quinoline ring (approx. 1500-1600 cm⁻¹)

-

C-Cl and C-Br stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹)

Synthesis and Purification

The synthesis of 8-Bromo-7-chloroquinoline is not widely documented with a specific, optimized protocol. However, a plausible and logical synthetic route can be designed based on established methodologies for quinoline synthesis, such as the Skraup or Gould-Jacobs reactions, followed by or preceded by regioselective halogenation. A conceptual workflow is presented below.

Caption: A proposed synthetic workflow for 8-Bromo-7-chloroquinoline.

Hypothetical Experimental Protocol (Combes Synthesis Approach)

This protocol is illustrative and adapted from general procedures for quinoline synthesis. Optimization would be required.

Step 1: Synthesis of 7-Chloro-8-methylquinoline

-

To a stirred solution of 3-chloro-2-methylaniline in a round-bottom flask, slowly add acetylacetone.

-

Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise, keeping the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 100°C for 2-3 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Bromination of 7-Chloro-8-methylquinoline

-

Dissolve the crude 7-chloro-8-methylquinoline in a solvent like carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN (azobisisobutyronitrile).

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS. The benzylic position is typically most reactive under these conditions, but direct aromatic bromination can also be achieved under different conditions (e.g., Br₂ in acetic acid). Achieving regioselectivity at C8 would be the key challenge.

Step 3: Purification

-

Upon completion of the reaction, cool the mixture and filter off any solids.

-

Wash the organic phase with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude 8-Bromo-7-chloroquinoline should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure product.

Chemical Reactivity and Derivatization

The synthetic utility of 8-Bromo-7-chloroquinoline lies in the differential reactivity of its two halogen atoms, which serve as orthogonal handles for site-selective modifications.

-

C8-Br Bond: The bromo-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This position can be readily functionalized via:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes.

-

-

C7-Cl Bond: The chloro-substituent is generally less reactive in cross-coupling reactions than the bromo group, allowing for selective chemistry at C8. However, the C7 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly with strong nucleophiles like amines, alkoxides, or thiolates. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen.

This differential reactivity allows for a sequential functionalization strategy, making the molecule a powerful scaffold for building complex molecular architectures.

Caption: Orthogonal reactivity of 8-Bromo-7-chloroquinoline.

Applications in Research and Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Halogenated quinolines, in particular, are key intermediates in the synthesis of biologically active compounds.[3][4]

-

Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity.[3][5] The 7-chloroquinoline motif is a well-known feature in antimalarial drugs like chloroquine and has been explored for anticancer applications.[6][7] 8-Bromo-7-chloroquinoline serves as a starting point for creating libraries of novel compounds to be screened against various cancer cell lines.[8]

-

Antimalarial and Antimicrobial Research: The quinoline ring system is fundamental to antimalarial drug design. This scaffold can be used to synthesize new derivatives aimed at overcoming drug resistance in pathogens.

-

Materials Science: The rigid, planar structure and electronic properties of the quinoline system make it a candidate for developing organic electronics, such as organic light-emitting diodes (OLEDs), conductive polymers, and dyes.[4] The halogen atoms provide convenient points for attaching other functional groups to tune the material's properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 8-Bromo-7-chloroquinoline is not widely available, data from closely related halogenated quinolines suggest that it should be handled as a hazardous substance.[9][10]

-

Hazard Identification: Based on analogous compounds, it is likely classified as:

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 | Wash skin thoroughly after handling.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

References

- Pasuruan, ID Current Time. (n.d.). Google.

-

8-Bromoquinoline | C9H6BrN. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

8-bromo-7-chloroquinoline (C9H5BrClN). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 5, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved January 5, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 5, 2026, from [Link]

Sources

- 1. PubChemLite - 8-bromo-7-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 2. 8-broMo-7-chloroquinoline | 1447606-16-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. dakenchem.com [dakenchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-chloroquinoline

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 8-bromo-7-chloroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are privileged structures in drug discovery, and their specific functionalization allows for the fine-tuning of biological activity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic route. We present a robust, multi-step synthesis commencing from the readily available 7-chloroquinoline, proceeding through nitration, reduction, and culminating in a regioselective Sandmeyer reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to ensure reproducibility and to empower researchers in their synthetic endeavors.

Strategic Pathway Selection: A Rationale

The synthesis of polysubstituted aromatic heterocycles like 8-bromo-7-chloroquinoline presents a significant challenge in regiochemical control. A direct, one-pot synthesis is often unfeasible due to the complex interplay of electronic effects governing the reactivity of the quinoline ring.

The Challenge of Direct Bromination

One might initially consider the direct electrophilic bromination of 7-chloroquinoline. However, this approach is fraught with difficulty. The quinoline nitrogen deactivates the entire ring system towards electrophilic attack. While the existing chloro-substituent at C7 is an ortho-, para- director, its deactivating inductive effect further tempers reactivity. The most likely positions for electrophilic attack would be C5 and C8, but achieving selective bromination at C8 over C5, without side reactions, is highly problematic and would likely result in a mixture of isomers that are difficult to separate.

The Superiority of a Directed Approach: The Sandmeyer Reaction

To overcome these regioselectivity issues, a directed synthetic strategy is essential. The chosen pathway leverages the power of the Sandmeyer reaction, a classic and reliable method for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach allows for the precise and unambiguous installation of the bromine atom at the C8 position.

The overall strategy is as follows:

-

Nitration: Introduction of a nitro group at the C8 position of 7-chloroquinoline.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Reaction: Transformation of the C8-amino group into the target C8-bromo group.

This sequence provides excellent control over the final substitution pattern, making it the most logical and trustworthy method for synthesizing the target compound.

The Synthetic Workflow: From Precursor to Product

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: The three-step synthetic route to 8-Bromo-7-chloroquinoline.

Step 1: Synthesis of 7-Chloro-8-nitroquinoline

Mechanistic Principle

The first critical step is the regioselective nitration of 7-chloroquinoline. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. The C8 position is targeted due to the directing influence of the quinoline ring structure under strongly acidic conditions.

Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Substrate Addition: Slowly add 7-chloroquinoline (1.0 equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature does not rise above 10°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid. Cool this mixture to 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of 7-chloroquinoline over 30-60 minutes. Maintain the reaction temperature at 0-5°C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Drying: Dry the resulting solid (7-chloro-8-nitroquinoline) under vacuum.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 7-Chloroquinoline | 1.0 eq | Starting Material |

| Conc. H₂SO₄ | Solvent / Catalyst | Protonates HNO₃ |

| Conc. HNO₃ | 1.1 eq | Nitrating Agent |

| Reaction Temperature | 0-5°C | Controls reaction rate, minimizes side products |

| Typical Yield | 80-90% |

Step 2: Reduction to 8-Amino-7-chloroquinoline

Mechanistic Principle

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. While several methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, or using iron in acidic medium), reduction with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic, high-yielding, and reliable laboratory method. SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, which, after protonation steps, ultimately yields the amine.

Experimental Protocol

-

Setup: To a round-bottom flask, add 7-chloro-8-nitroquinoline (1.0 equivalent) and ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) to the suspension.

-

Reaction: Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approximately 80°C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Neutralization: Carefully neutralize the acidic residue by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 8-amino-7-chloroquinoline.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 7-Chloro-8-nitroquinoline | 1.0 eq | Substrate |

| SnCl₂·2H₂O | 5.0 eq | Reducing Agent |

| Conc. HCl | Solvent / Catalyst | Provides acidic medium |

| Reaction Temperature | ~80°C (Reflux) | Accelerates reaction |

| Typical Yield | 85-95% |

Step 3: Sandmeyer Reaction - Synthesis of 8-Bromo-7-chloroquinoline

Mechanistic Principle

This is the cornerstone of the synthesis. The Sandmeyer reaction converts the primary aromatic amine into the target aryl bromide.[3][4] It proceeds in two distinct stages within the same pot:

-

Diazotization: The amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (hydrobromic acid, HBr, in this case), at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The Cu(I) catalyzes the decomposition of the diazonium salt via a single-electron transfer, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2]

Caption: Key stages of the copper-catalyzed Sandmeyer reaction.

Experimental Protocol

-

Diazotization:

-

In a flask, dissolve 8-amino-7-chloroquinoline (1.0 equivalent) in aqueous hydrobromic acid (HBr, ~48%). Cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is usually indicated by a color change. Stir for 20-30 minutes at this temperature.

-

-

Copper(I) Bromide Reaction:

-

In a separate beaker, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with aqueous NaOH to remove acidic impurities, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 8-bromo-7-chloroquinoline.

-

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 8-Amino-7-chloroquinoline | 1.0 eq | Substrate |

| NaNO₂ | 1.1 eq | Diazotizing Agent |

| HBr (48%) | Solvent / Acid | Forms HNO₂; provides Br⁻ |

| CuBr | 1.2 eq | Catalyst |

| Reaction Temperature | 0-5°C, then 50-60°C | Control diazonium stability, then drive reaction |

| Typical Yield | 65-80% |

Safety and Handling

-

Acids: Concentrated sulfuric, nitric, and hydrobromic acids are extremely corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Nitrating Mixture: The mixture of nitric and sulfuric acids is a powerful oxidizing agent. Avoid contact with organic materials.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is critical to keep them in solution and at low temperatures at all times.

-

Bromine-containing Reagents: Handle CuBr and HBr with care, as they are corrosive and toxic.

Conclusion

The synthesis of 8-bromo-7-chloroquinoline is effectively and reliably achieved through a well-designed three-step sequence involving nitration, reduction, and a Sandmeyer reaction. This strategic approach circumvents the regioselectivity problems associated with direct halogenation of the quinoline core. By providing a detailed explanation of the chemical principles, step-by-step protocols, and quantitative data, this guide serves as a valuable resource for researchers and scientists, enabling the successful and reproducible synthesis of this important chemical building block for applications in drug development and beyond.

References

An In-depth Technical Guide to 8-Bromo-7-chloroquinoline: A Versatile Scaffold for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 8-Bromo-7-chloroquinoline (CAS Number: 1447606-16-7), a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry and materials science. Due to the limited specific literature on this exact compound, this guide leverages established principles of quinoline chemistry and data from structurally related analogues to provide a robust framework for its synthesis, potential applications, and safe handling.

Introduction to the Quinoline Core and the Significance of Halogenation

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.[2] This, in turn, can profoundly influence its biological activity and potential as a therapeutic agent.

8-Bromo-7-chloroquinoline presents a unique substitution pattern with two distinct halogens on the carbocyclic ring. This arrangement offers multiple reactive sites for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-7-chloroquinoline is presented below. It is important to note that while some data is available from chemical suppliers, other values may be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1447606-16-7 | [3] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [3] |

| SMILES | ClC1=CC=C2C=CC=NC2=C1Br | |

| InChIKey | QJMJVWVSQGFCOQ-UHFFFAOYSA-N | [4] |

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway for 8-Bromo-7-chloroquinoline would involve the construction of the quinoline core followed by halogenation, or the use of pre-halogenated starting materials.

Proposed Experimental Protocol: Modified Friedländer Synthesis

The Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a robust method for quinoline synthesis.[6] A plausible route to 8-Bromo-7-chloroquinoline could involve the use of a di-halogenated o-aminobenzaldehyde.

Step 1: Synthesis of 2-Amino-3-bromo-4-chlorobenzaldehyde

This intermediate could be prepared from a commercially available substituted aniline through a series of steps including formylation and halogenation. The precise conditions would require optimization.

Step 2: Condensation and Cyclization

Materials:

-

2-Amino-3-bromo-4-chlorobenzaldehyde

-

Acetaldehyde (or another compound with a reactive α-methylene group)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 2-Amino-3-bromo-4-chlorobenzaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the base catalyst (e.g., 1.1 eq of NaOH) to the solution and stir.

-

Slowly add acetaldehyde (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 8-Bromo-7-chloroquinoline.

Potential Applications in Drug Discovery and Medicinal Chemistry

Halogenated quinolines are a cornerstone of many therapeutic agents.[2] The unique substitution pattern of 8-Bromo-7-chloroquinoline suggests its potential as a versatile scaffold for the development of novel bioactive molecules.

As a Precursor for Novel Antimalarial Agents

Chloroquine, a 4-amino-7-chloroquinoline, has been a mainstay in the treatment of malaria for decades.[7] The 7-chloroquinoline moiety is crucial for its activity. The presence of an additional bromine atom at the 8-position in 8-Bromo-7-chloroquinoline could be exploited to generate novel analogues with potentially improved efficacy against chloroquine-resistant strains of Plasmodium falciparum. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions.

Scaffold for Anticancer Drug Development

The quinoline core is present in numerous anticancer agents that function through various mechanisms, including the inhibition of protein kinases and topoisomerases.[1] Halogen substitution can enhance the cytotoxic activity of quinoline derivatives.[8] 8-Bromo-7-chloroquinoline could serve as a starting point for the synthesis of libraries of compounds to be screened for anticancer activity. The differential reactivity of the C-Cl and C-Br bonds could allow for selective and sequential modifications to explore structure-activity relationships.

Development of Antimicrobial Agents

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While 8-Bromo-7-chloroquinoline is not a quinolone, the broader quinoline scaffold is known to exhibit antibacterial and antifungal properties.[9] Derivatives of 8-Bromo-7-chloroquinoline could be synthesized and evaluated for their potential as novel antimicrobial agents.

Safety and Handling

As with all halogenated aromatic compounds, 8-Bromo-7-chloroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors must be prevented. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Bromo-7-chloroquinoline is a promising but currently under-explored chemical entity. Its unique di-halogenated quinoline structure presents significant opportunities for the development of novel compounds in the fields of medicinal chemistry and materials science. This technical guide, by drawing parallels with well-established quinoline chemistry, provides a foundational understanding and a practical framework for researchers to begin exploring the potential of this versatile scaffold. Further research into the specific synthesis and biological evaluation of 8-Bromo-7-chloroquinoline and its derivatives is highly encouraged to unlock its full potential.

References

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020).

- A review on synthetic investigation for quinoline- recent green approaches.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020).

- Synthesis, Biological Evaluation and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Molecules. (2020).

- Synthesis of polysubstituted quinolines.

- A Recent Study on the Synthesis of Polysubstituted Quinoline.

- Synthesis of polysubstituted quinolines.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. (2020).

- Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Medicinal Chemistry. (1978).

- Synthesis of medicinally important quinolines using metal-free halogen

- Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. (2022).

- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. (2016).

- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. (2025).

- Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic & Biomolecular Chemistry. (2017).

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. (2021).

- Potential antimalarials. 7. Tribromomethylquinolines and positive halogen compounds. Journal of Medicinal Chemistry. (1971).

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. (2022).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2019).

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem. (2025).

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry. (2022).

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem. (2025).

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. (2021).

- 8-broMo-7-chloroquinoline | 1447606-16-7. ChemicalBook. (2022).

- 8-bromo-7-chloroquinoline (C9H5BrClN). PubChem. (n.d.).

- 8-Bromo-6-chloroquinoline | CAS 16567-11-6. Santa Cruz Biotechnology. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 3. 8-broMo-7-chloroquinoline | 1447606-16-7 [chemicalbook.com]

- 4. PubChemLite - 8-bromo-7-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 8-Bromo-7-chloroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-7-chloroquinoline

Introduction

8-Bromo-7-chloroquinoline is a halogenated heterocyclic aromatic compound built upon the quinoline scaffold. As a bifunctional synthetic building block, it holds significant potential for the development of novel compounds in medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," forming the structural basis for numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The distinct electronic environments and reactivity of the bromine and chlorine substituents at the 8- and 7-positions, respectively, offer chemists precise control for sequential and site-selective modifications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the known and predicted physicochemical properties of 8-Bromo-7-chloroquinoline, discusses its chemical reactivity, outlines a plausible synthetic strategy, and provides essential safety and handling protocols. By synthesizing theoretical data with practical, field-proven insights, this document aims to facilitate the effective and safe utilization of this versatile chemical intermediate.

Molecular Structure and Identification

The fundamental identity of a compound is established by its unique structural and molecular identifiers. These data points are critical for database searches, regulatory compliance, and analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | 8-bromo-7-chloroquinoline | [3] |

| CAS Number | 1447606-16-7 | [4][5] |

| Molecular Formula | C₉H₅BrClN | [3][6] |

| Molecular Weight | 242.50 g/mol | [6] |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Cl)Br)N=C1 | [3] |

| InChI Key | QJMJVWVSQGFCOQ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

While extensive experimental data for 8-Bromo-7-chloroquinoline is not widely published, its physicochemical properties can be reliably predicted using computational models. These predicted values are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Comments and Context |

| Monoisotopic Mass | 240.9294 Da | Essential for high-resolution mass spectrometry analysis.[3] |

| Calculated XlogP | 3.5 / 3.65 | Indicates high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water.[3][7] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | The low TPSA suggests the molecule has good potential for cell membrane permeability.[7] |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor.[7] |

| Hydrogen Bond Acceptors | 1 | The quinoline nitrogen can act as a hydrogen bond acceptor.[7] |

| Rotatable Bonds | 0 | The rigid, fused-ring structure lacks rotatable bonds, which has implications for conformational flexibility and receptor binding.[7] |

| Physical Form | Solid (Predicted) | Based on the melting points of isomers like 8-Bromo-4-chloroquinoline (147-148 °C) and 8-Bromo-2-chloroquinoline (113-114 °C).[8][9] |

Spectroscopic Profile

The structural features of 8-Bromo-7-chloroquinoline give rise to a predictable spectroscopic fingerprint, which is crucial for its identification and characterization during and after synthesis.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show a set of distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shifts and coupling patterns of the five protons on the quinoline ring system will be influenced by the anisotropic effects of the fused rings and the strong electron-withdrawing nature of the halogen substituents and the ring nitrogen. The ¹³C NMR spectrum will similarly display nine signals in the aromatic region, with carbons directly attached to the halogens showing characteristic shifts.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will be distinguished by a prominent molecular ion (M⁺) peak. A key diagnostic feature will be the unique isotopic pattern arising from the presence of one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion at M, M+2, and M+4, with characteristic relative intensities that confirm the elemental composition. The predicted monoisotopic mass of the [M+H]⁺ adduct is 241.93668 m/z.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present. Key expected absorption bands include:

Chemical Properties and Reactivity

The synthetic utility of 8-Bromo-7-chloroquinoline stems from the differential reactivity of its halogen substituents, making it a highly versatile intermediate for constructing complex molecular architectures. The electron-deficient nature of the quinoline ring, coupled with the C-Br and C-Cl bonds, allows for a range of chemical transformations.

-

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C8 position is an excellent handle for palladium-catalyzed cross-coupling reactions. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such transformations, selective functionalization at the C8 position is highly feasible. This allows for the strategic introduction of aryl, alkyl, or amine groups via Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. This regioselectivity is a cornerstone of its utility in building molecular diversity.[11]

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive towards SₙAr than positions activated by strong electron-withdrawing groups (e.g., the 2- and 4-positions in quinoline), the C7-chloro substituent can still undergo substitution with potent nucleophiles under forcing conditions (high temperature or pressure).

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[11]

Caption: Key reaction pathways for 8-Bromo-7-chloroquinoline.

Proposed Synthetic Pathway

Causality Behind Experimental Choices: The proposed starting material, 2-bromo-3-chloroaniline, is selected because it contains the required halogen substituents in the correct relative positions for cyclization to form the desired product. The Skraup reaction, using glycerol, an oxidizing agent, and sulfuric acid, is a classic and effective method for constructing the quinoline ring system from anilines. The oxidizing agent is necessary to facilitate the cyclization and aromatization steps.

Caption: Proposed workflow for the synthesis of 8-Bromo-7-chloroquinoline.

Experimental Protocol: Skraup Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

-

Addition of Reactants: To the stirred mixture, add 2-bromo-3-chloroaniline. Then, add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) portion-wise.

-

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before being heated to reflux (typically ~120-140 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[12]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 8-Bromo-7-chloroquinoline.[12]

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Safety, Handling, and Storage

Given its classification as a halogenated aromatic compound, 8-Bromo-7-chloroquinoline must be handled with appropriate safety precautions. While specific toxicity data is unavailable, data from analogous haloquinolines should inform handling procedures.

-

Hazard Identification: Based on related compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][13] The GHS pictograms for similar chemicals typically include GHS07 (Warning).[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

-

Handling:

-

Storage:

Applications in Research and Drug Development

The primary value of 8-Bromo-7-chloroquinoline lies in its role as a sophisticated intermediate for synthesizing libraries of novel compounds for biological screening.

-

Scaffold for Anticancer Agents: The quinoline core is integral to many kinase inhibitors used in oncology.[2] The C8-bromo and C7-chloro positions allow for the introduction of various pharmacophores that can interact with specific binding pockets in target enzymes, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Development of Antimalarial and Antimicrobial Agents: Halogenated quinolines have a long history as antimalarial drugs. This scaffold can be used to develop new derivatives to combat drug-resistant strains of pathogens.[1]

-

Materials Science: The rigid, planar structure and potential for functionalization make quinoline derivatives candidates for the development of organic light-emitting diodes (OLEDs), conductive polymers, and specialized dyes.[1]

By leveraging the regioselective reactivity of its two halogen atoms, researchers can systematically explore the chemical space around the quinoline core, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity or material characteristics.

References

- Pasuruan, ID Current Time. (n.d.). Google.

-

8-Quinolinol, 7-bromo-5-chloro-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ekpenyong, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Retrieved January 5, 2026, from [Link]

-

8-bromo-7-chloroquinoline. (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

8-Bromoquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor… (2018, November 5). News-Medical.net. Retrieved January 5, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 5, 2026, from [Link]

-

8-Bromo-7-chloroquinolin-3-amine. (n.d.). InterContinental Warszawa. Retrieved January 5, 2026, from [Link]

-

5-Chloro-7-bromo-8-hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. Retrieved January 5, 2026, from [Link]

-

8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

8-Bromo-2-chloroquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 8-bromo-7-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. 8-broMo-7-chloroquinoline | 1447606-16-7 [chemicalbook.com]

- 5. 1447606-16-7|8-Bromo-7-chloroquinoline|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. 8-Bromo-2-chloroquinoline | 163485-86-7 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 8-Bromo-7-chloroquinoline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1] Its derivatives form the basis of numerous therapeutic agents with applications spanning from anticancer to antimalarial and anti-inflammatory treatments.[1][2][3] Within this important class of heterocyclic compounds, 8-bromo-7-chloroquinoline emerges as a molecule of significant interest. Its specific di-halogenation pattern offers a unique combination of steric and electronic properties, alongside synthetically versatile handles for the development of novel chemical entities.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 8-bromo-7-chloroquinoline. It further explores its current and potential applications in drug discovery and materials science, offering a critical resource for researchers aiming to leverage this compound in their work.

Part 1: Molecular Structure and Physicochemical Properties

8-Bromo-7-chloroquinoline is an aromatic heterocyclic compound with the molecular formula C₉H₅BrClN.[4] The core of the molecule is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The strategic placement of a bromine atom at position 8 and a chlorine atom at position 7 dictates its unique chemical behavior.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} }

Caption: 2D structure of 8-bromo-7-chloroquinoline.

The presence of two different halogen atoms provides distinct reactive sites. The varying electronegativity and size of bromine and chlorine influence the electron density distribution across the quinoline ring, impacting its reactivity in nucleophilic and electrophilic substitution reactions.

Table 1: Physicochemical Properties of 8-Bromo-7-chloroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [5] |

| Monoisotopic Mass | 240.92939 Da | [4] |

| Physical Form | Solid | |

| Predicted XlogP | 3.5 | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 0 | [5] |

| CAS Number | 1447606-16-7 | [6] |

Part 2: Synthesis and Characterization

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Generalized synthetic workflow for 8-bromo-7-chloroquinoline.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common methodologies for synthesizing similar quinoline structures.[1][7]

Step 1: Synthesis of 4-Hydroxy-8-bromo-7-chloroquinoline via Gould-Jacobs Reaction

-

Combine 2-bromo-3-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-140 °C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale behind this step is the condensation of the aniline with the malonate derivative to form an intermediate.

-

Add the resulting intermediate dropwise to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C. This high temperature facilitates the thermal cyclization to form the quinoline ring system.

-

Maintain the temperature for 30 minutes. The product will precipitate from the hot solvent.

-

Cool the mixture and dilute with a hydrocarbon solvent (e.g., hexane) to facilitate filtration.

-

Filter the solid product, wash thoroughly with hexane and then ethanol, and dry to yield 4-hydroxy-8-bromo-7-chloroquinoline.

Step 2: Chlorination to Yield 8-Bromo-7-chloroquinoline

-

In a well-ventilated fume hood, carefully add 4-hydroxy-8-bromo-7-chloroquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 8-bromo-7-chloroquinoline.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 8-bromo-7-chloroquinoline is crucial. This is achieved through a combination of spectroscopic techniques. While specific spectral data for this exact isomer is not provided in the search results, representative data for similar halogenated quinolines can be used as a reference.[8][9][10][11]

Table 2: Expected Spectroscopic Data for 8-Bromo-7-chloroquinoline

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The specific coupling patterns will depend on the substitution. |

| ¹³C NMR | Signals for the nine carbon atoms of the quinoline ring will be observed. The carbons attached to the halogens (C7 and C8) will be significantly influenced by their electronegativity. |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic rings, as well as C-H and C-X (X=Cl, Br) vibrations. |

Part 3: Reactivity and Synthetic Utility

The two distinct halogen substituents on the 8-bromo-7-chloroquinoline scaffold are key to its synthetic versatility. The C-Cl and C-Br bonds can be selectively functionalized using a variety of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[12][13]

dot graph "Reactivity_Sites" { layout=neato; node [shape=plaintext];

}

Caption: Key reactivity sites on 8-bromo-7-chloroquinoline.

The differential reactivity of C-Br and C-Cl bonds under various cross-coupling conditions allows for sequential and site-selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of an aryl, heteroaryl, or alkynyl group at the 8-position, followed by a subsequent functionalization at the 7-position under more forcing conditions. This stepwise approach is invaluable for building molecular complexity and generating libraries of compounds for structure-activity relationship (SAR) studies.[13]

Part 4: Applications in Drug Discovery and Beyond

Halogenated quinolines are prevalent in compounds with a wide spectrum of biological activities.[14][15] The introduction of halogens can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.

-

Anticancer Agents: Many quinoline derivatives are investigated for their anticancer properties, often acting as kinase inhibitors.[13][16] The 8-bromo-7-chloroquinoline scaffold can serve as a starting point for the synthesis of novel inhibitors of key signaling pathways implicated in cancer, such as those involving EGFR, VEGFR, and PI3K/Akt.[13]

-

Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline core, a close relative, is well-known for its antimicrobial and antifungal properties.[2][3] Derivatives of 8-bromo-7-chloroquinoline could be explored for activity against various pathogens, including bacteria, fungi, and viruses.[17]

-

Neuroprotective Agents: The ability of quinoline derivatives to chelate metal ions is a key mechanism in their application for neurodegenerative diseases.[3] The electronic properties conferred by the halogen atoms in 8-bromo-7-chloroquinoline could be harnessed to develop new agents for these conditions.

-

Materials Science: The rigid, planar structure and potential for functionalization make quinoline derivatives interesting candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[2]

Part 5: Safety and Handling

As with all halogenated aromatic compounds, 8-bromo-7-chloroquinoline should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds are known to be irritants and potentially harmful if ingested, inhaled, or in contact with skin.[9][18][19][20][21]

General Safety Recommendations:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

8-Bromo-7-chloroquinoline is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its di-halogenated structure provides two distinct and versatile handles for chemical modification, allowing for the systematic exploration of chemical space. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for researchers seeking to unlock the full potential of this promising scaffold. Future investigations into the selective functionalization of this molecule will undoubtedly lead to the discovery of novel compounds with important biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-bromo-7-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 8-broMo-7-chloroquinoline | 1447606-16-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR [m.chemicalbook.com]

- 11. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 13C NMR spectrum [chemicalbook.com]

- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. acgpubs.org [acgpubs.org]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mmbio.byu.edu [mmbio.byu.edu]

- 23. benchchem.com [benchchem.com]

- 24. echemi.com [echemi.com]

Spectral data for 8-Bromo-7-chloroquinoline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 8-Bromo-7-chloroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies used to confirm the structure and purity of 8-bromo-7-chloroquinoline. As a key heterocyclic scaffold, the precise characterization of such molecules is paramount in research and development, particularly in the fields of medicinal chemistry and materials science. Here, we move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation, grounding our analysis in the foundational principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns. For 8-bromo-7-chloroquinoline, the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), results in a highly characteristic isotopic cluster for the molecular ion.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation : A dilute solution of 8-bromo-7-chloroquinoline is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup : An electron ionization mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The ionization energy is typically set to 70 eV, a standard that promotes reproducible fragmentation patterns and allows for library matching.[1]

-

Sample Introduction : The sample is introduced into the ion source via a direct insertion probe or through the gas chromatography (GC) inlet if coupled with a GC system. The source is heated to ensure complete volatilization of the analyte.

-

Ionization & Analysis : In the ion source, molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a radical cation, the molecular ion (M•+). These ions are then accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Presentation & Interpretation

The molecular formula of 8-bromo-7-chloroquinoline is C₉H₅BrClN. The presence of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2) creates a distinctive isotopic pattern. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).[2]

Table 1: Predicted Isotopic Cluster for the Molecular Ion of 8-Bromo-7-chloroquinoline

| Ion | Description | Calculated m/z | Expected Relative Abundance (%) |

| [M]⁺ | C₉H₅⁷⁹Br³⁵ClN | 240.9 | 100.0 |

| [M+2]⁺ | C₉H₅⁸¹Br³⁵ClN / C₉H₅⁷⁹Br³⁷ClN | 242.9 | 128.5 |

| [M+4]⁺ | C₉H₅⁸¹Br³⁷ClN | 244.9 | 31.0 |

Data predicted based on natural isotopic abundances.

Interpretation : The most intense peak in the spectrum will correspond to the molecular ion [M]⁺. However, the key confirmatory feature is the isotopic cluster. The [M+2]⁺ peak, arising from the presence of either one ⁸¹Br or one ³⁷Cl atom, is expected to be even more abundant than the [M]⁺ peak. The [M+4]⁺ peak, containing both ⁸¹Br and ³⁷Cl, will also be significant. This unique "M, M+2, M+4" pattern is a definitive signature for a compound containing one bromine and one chlorine atom.

Fragmentation provides further structural evidence. In EI-MS, the molecular ion is energetically unstable and can break apart in predictable ways.[3] For quinoline derivatives, common fragmentation pathways involve the loss of small molecules or radicals.[4][5]

-

Loss of Halogens : Sequential loss of Br• (m/z -79 or -81) and Cl• (m/z -35 or -37) radicals.

-

Loss of HCN : A characteristic fragmentation of the pyridine ring, leading to a loss of 27 Da.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation steps for 8-bromo-7-chloroquinoline.

Caption: Primary EI-MS fragmentation of 8-bromo-7-chloroquinoline.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Instrument Preparation : The ATR crystal (typically diamond or germanium) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application : A small amount of the solid 8-bromo-7-chloroquinoline sample is placed directly onto the ATR crystal.

-

Data Acquisition : A pressure arm is applied to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed.

Data Presentation & Interpretation

The structure of 8-bromo-7-chloroquinoline is dominated by the aromatic quinoline core and the carbon-halogen bonds. The expected IR absorptions are summarized below.

Table 2: Characteristic IR Absorption Bands for 8-Bromo-7-chloroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100–3000 | Aromatic C–H stretch | Medium-Weak | Confirms the presence of sp² C-H bonds on the aromatic rings.[7] |

| 1600–1450 | Aromatic C=C & C=N ring stretch | Medium-Strong | A series of sharp peaks characteristic of the quinoline scaffold.[8] |

| 1100–1000 | C–Cl stretch | Strong | The exact position depends on the molecular environment. |

| 700–500 | C–Br stretch | Strong | Typically found in the lower frequency region of the spectrum. |

| 900–675 | Aromatic C–H out-of-plane bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern.[7] |

Interpretation : The IR spectrum is expected to be complex in the fingerprint region (<1500 cm⁻¹) but will be defined by several key features. The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds. A series of sharp absorptions between 1600 and 1450 cm⁻¹ are definitive evidence for the aromatic quinoline system. Finally, strong absorptions in the lower wavenumber region (typically below 1100 cm⁻¹) will indicate the C-Cl and C-Br stretches, confirming the presence of the halogens.[6][9]

Visualization: IR Analysis Workflow

Caption: Workflow for structural confirmation using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of 8-bromo-7-chloroquinoline is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity.

-

¹H NMR Acquisition : A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition : A proton-decoupled experiment (e.g., using a DEPT sequence) is run to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Predicted Data & Interpretation

Due to the lack of a single published source for the complete NMR data of 8-bromo-7-chloroquinoline, the following assignments are predicted based on established substituent chemical shift effects on the quinoline ring and data from closely related analogs.[12] The quinoline numbering system is used for assignments.

Table 3: Predicted ¹H NMR Spectral Data for 8-Bromo-7-chloroquinoline (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.9–9.1 | dd | J ≈ 4.5, 1.7 | 1H |

| H-3 | 7.5–7.7 | dd | J ≈ 8.5, 4.5 | 1H |

| H-4 | 8.2–8.4 | dd | J ≈ 8.5, 1.7 | 1H |

| H-5 | 8.0–8.2 | d | J ≈ 8.8 | 1H |

| H-6 | 7.7–7.9 | d | J ≈ 8.8 | 1H |

¹H NMR Interpretation : The spectrum is expected to show five distinct signals in the aromatic region (δ 7.5–9.1 ppm).

-

H-2, H-3, H-4 : These protons on the pyridine ring form a coupled AMX spin system. H-2 is the most deshielded due to its proximity to the nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H-3 (³J, ~4.5 Hz) and H-4 (⁴J, ~1.7 Hz). H-4 is also deshielded and appears as a dd coupled to H-3 (³J, ~8.5 Hz) and H-2 (⁴J, ~1.7 Hz). H-3 will be a dd coupled to both H-2 and H-4.

-

H-5, H-6 : These protons on the benzene ring form a simple AX spin system (two doublets) as they are only coupled to each other (³J, ~8.8 Hz). H-5 is expected to be slightly downfield from H-6.

Table 4: Predicted ¹³C NMR Spectral Data for 8-Bromo-7-chloroquinoline (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | ~151 | Adjacent to N |

| C-3 | ~122 | |

| C-4 | ~136 | |

| C-4a | ~148 | Quaternary |

| C-5 | ~129 | |

| C-6 | ~128 | |

| C-7 | ~125 | Attached to Cl |

| C-8 | ~118 | Attached to Br |

| C-8a | ~135 | Quaternary |

¹³C NMR Interpretation : The proton-decoupled spectrum should display nine distinct signals. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents.

-

Carbons bonded to electronegative atoms (C-2, C-4a) will be downfield.

-

Carbons directly attached to the halogens (C-7, C-8) will have their chemical shifts influenced by both inductive and resonance effects. Typically, the carbon bearing the bromine (C-8) will be more upfield than the one bearing chlorine (C-7).

-

Quaternary carbons (C-4a, C-8a, C-7, C-8) can be distinguished from protonated carbons using a DEPT experiment.

Visualization: NMR Analysis Workflow

Caption: Integrated workflow for ¹H and ¹³C NMR spectroscopy.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 8-bromo-7-chloroquinoline is achieved not by a single technique but by the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each method provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous confirmation of the molecule's identity and purity.

Caption: Comprehensive characterization using MS, IR, and NMR.

References

- Google. (n.d.). Current time information in Pasuruan, ID.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.

- Supporting Information. (n.d.). 1 - Supporting Information.

- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.

- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59, 1205.

- PubMed. (n.d.). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.

- The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

- ChemicalBook. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.